Rhonite

Übersicht

Beschreibung

Rhonite is a mineral belonging to the inosilicate class, specifically the this compound group within the sapphirine supergroup. It is characterized by its brown-red to black color and vitreous to sub-metallic luster. This compound has a triclinic crystal system and is primarily found in silica-undersaturated, alkalic, mafic to intermediate igneous rocks . The mineral was first described in 1907 and named after the Rhön Mountains in Germany, where it was initially discovered .

Vorbereitungsmethoden

Rhonite forms naturally in specific geological settings, particularly in silica-undersaturated, alkalic, mafic to intermediate igneous rocks. It can occur as a primary mineral or as an alteration product of amphiboles . The formation of this compound involves high-temperature crystallization from silicate melts, typically within a temperature range of 950 to 1180 degrees Celsius and at pressures below 0.5 kbar . The chemical composition of the initial silicate melt, redox conditions during crystallization, and the composition of the minerals involved in reactions to form this compound are critical factors influencing its formation .

Analyse Chemischer Reaktionen

Rhonite undergoes various chemical reactions, primarily influenced by its environment and the conditions under which it forms. Some of the key reactions include:

Oxidation and Reduction: this compound’s formation involves redox reactions, particularly the substitution of different oxidation states of iron and titanium.

Substitution Reactions: This compound exhibits primary substitutions such as Si IV + Na VII = (Al, Fe3+) IV + Ca VII, Mg VI = (Fe2+, Mn2+) VI, and Ti VI + (Mg + Fe2+ + Mn2+) VI = 2 Fe3+ VI.

Reaction with Silicate Melts: This compound can form as a reaction product surrounding coarse-grained corundum, spinel, and phlogopite or along cleavage planes in phlogopite.

Wissenschaftliche Forschungsanwendungen

Rhonite has several scientific research applications, particularly in the fields of geology and mineralogy. Some of its notable applications include:

Petrographic Studies: this compound is used to study the petrogenesis of alkali basalts and other igneous rocks.

Geochemical Analysis: The rare-earth-element patterns of this compound crystals are used to understand the geochemical evolution of the host rocks.

Metasomatic Processes: this compound is studied to understand metasomatic processes in the mantle and crust.

Wirkmechanismus

The mechanism of action of rhonite involves its crystallization from silicate melts and subsequent alteration processes. This compound forms through the reaction of coarse-grained orthopyroxene or spinel with a melt, resulting in the dissemination of this compound crystals . The chemical composition of this compound is influenced by the initial silicate melt, redox conditions, and the composition of the minerals involved in its formation . The presence of this compound can indicate specific temperature and pressure conditions during the crystallization of alkali basalts .

Vergleich Mit ähnlichen Verbindungen

Rhonite is unique among inosilicates due to its specific chemical composition and formation conditions. it shares similarities with other minerals in the sapphirine supergroup and the broader inosilicate class. Some similar compounds include:

This compound’s unique combination of chemical composition, formation conditions, and geochemical significance makes it a valuable mineral for scientific research and geological studies.

Eigenschaften

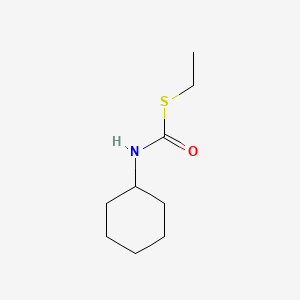

IUPAC Name |

S-ethyl N-cyclohexylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NOS/c1-2-12-9(11)10-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNUCLJJWUUKFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=O)NC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186339 | |

| Record name | Cyclohexanecarbamic acid, thio-, S-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729812 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

32666-97-0 | |

| Record name | Cyclohexanecarbamic acid, thio-, S-ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032666970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarbamic acid, thio-, S-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.